molecular formula C25H19FN4O2S B2548487 N-(3-fluoro-4-methylphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide CAS No. 1053080-34-4

N-(3-fluoro-4-methylphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide

Cat. No.: B2548487
CAS No.: 1053080-34-4
M. Wt: 458.51
InChI Key: UFDBCJXLKZGORG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a fused imidazo[1,2-c]quinazolinone core substituted with a phenyl group at position 2 and a thioacetamide moiety at position 3. The acetamide chain terminates in a 3-fluoro-4-methylphenyl group, introducing both lipophilic (methyl) and electron-withdrawing (fluoro) properties.

Properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-2-[(3-oxo-2-phenyl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19FN4O2S/c1-15-11-12-17(13-19(15)26)27-21(31)14-33-25-28-20-10-6-5-9-18(20)23-29-22(24(32)30(23)25)16-7-3-2-4-8-16/h2-13,22H,14H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFDBCJXLKZGORG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)C5=CC=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-fluoro-4-methylphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including cytotoxic effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes a fluorinated aromatic ring and an imidazoquinazoline moiety, which are known to contribute to its pharmacological properties. The structural formula can be summarized as follows:

N 3 fluoro 4 methylphenyl 2 3 oxo 2 phenyl 2 3 dihydroimidazo 1 2 c quinazolin 5 yl thio acetamide\text{N 3 fluoro 4 methylphenyl 2 3 oxo 2 phenyl 2 3 dihydroimidazo 1 2 c quinazolin 5 yl thio acetamide}

Cytotoxicity

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The compound demonstrated significant cytotoxic activity with an IC50 value ranging from 1.184 µM to 9.379 µM against HCT-116 colorectal cancer cells, indicating its potential as an anti-cancer agent .

Table 1: Cytotoxic Activity of this compound

Cell LineIC50 (µM)Reference
HCT-1161.184 - 9.379
Other Cancer LinesVaries

The mechanism of action for this compound appears to involve the inhibition of key signaling pathways associated with cancer cell proliferation and survival. Specifically, the compound may induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways. Flow cytometry assays indicated that treated cells experienced cell cycle arrest in the G0/G1 phase, suggesting a halt in cellular proliferation .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical settings:

  • Study on Colorectal Cancer : A study conducted on HCT-116 cells showed that treatment with the compound led to a significant increase in apoptotic cell populations when compared to untreated controls. The study utilized Annexin V-FITC/PI staining to quantify apoptosis and demonstrated that the compound's effects were dose-dependent .
  • Combination Therapy : Research has explored the use of this compound in combination with other chemotherapeutic agents. Results indicated enhanced cytotoxicity when used alongside established drugs like cabozantinib, suggesting potential for combination therapies in clinical settings .

Comparison with Similar Compounds

Core Heterocycle Diversity

Target Compound: The imidazo[1,2-c]quinazolinone core combines a quinazolinone (a fused benzene-pyrimidine system) with an imidazole ring. This planar structure may facilitate π-π stacking interactions, while the lactam (3-oxo) group enables hydrogen bonding . Compound: The 1,2,3-triazole core is smaller, aromatic, and highly polar, favoring hydrogen bonding and metal coordination. Its synthesis via green chemistry methods emphasizes scalability and sustainability, contrasting with the target compound’s more complex fused-ring system .

Substituent Analysis

Feature Target Compound Compound Oxadixyl ()
Aromatic Substituent 3-fluoro-4-methylphenyl 2-fluorophenyl 2,6-dimethylphenyl
Electron Effects Fluoro (EWG), methyl (EDG) Fluoro (EWG) Methyl (EDG)
Functional Groups Thioether, amide, lactam Triazole, thioether, amide, sulfonyl Methoxy, oxazolidinone, amide
Potential Applications Medicinal (inferred) Biologically active (e.g., kinase inhibition) Pesticide (fungicide)
  • Thioether vs.
  • Fluorinated Aromatics : The 3-fluoro-4-methylphenyl group in the target compound balances hydrophobicity and electronic effects, whereas 2-fluorophenyl () and 2,6-dimethylphenyl () substituents prioritize steric hindrance and lipophilicity, respectively .

Physicochemical and Crystallographic Considerations

The imidazo[1,2-c]quinazolinone core likely forms extensive hydrogen-bonding networks via its lactam and amide groups, as inferred from Etter’s graph set analysis . Such interactions could enhance crystallinity, a property critical for structure determination via tools like SHELX .

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)
Thioether formationK₂CO₃, DMF, RT, 12 h65–75>95%
Amide couplingEt₃N, chloroacetyl chloride, dioxane, 25°C70–80>98%

Basic: How is the crystal structure of this compound determined, and what software is recommended?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation:

Crystallization : Grow crystals via slow evaporation of a saturated DMSO/ethanol solution.

Data collection : Use a Bruker D8 Venture diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 100 K.

Refinement : Employ SHELX (SHELXL-2018/3) for structure solution and refinement. The software’s robust algorithms handle hydrogen bonding networks and disorder modeling, critical for complex heterocycles .

Validation : Check for R-factor convergence (R₁ < 0.05) and validate geometry using PLATON .

Basic: What analytical techniques are used to confirm purity and identify common impurities?

Methodological Answer:

  • HPLC-MS : Use a C18 column (gradient: 5–95% acetonitrile in water + 0.1% formic acid) to detect impurities >0.1%. Major impurities often arise from incomplete thioether formation or oxidation byproducts .
  • NMR (¹H/¹³C) : Confirm regiochemistry via coupling patterns (e.g., J = 8–10 Hz for aromatic protons adjacent to fluorine) .
  • Elemental Analysis : Match calculated vs. observed C, H, N, S values (deviation <0.4%) .

Advanced: How do structural modifications (e.g., fluorine substitution) influence bioactivity?

Methodological Answer:

  • Fluorine’s role : The 3-fluoro group enhances metabolic stability by reducing CYP450-mediated oxidation. Compare activity of fluorinated vs. non-fluorinated analogs in enzymatic assays (e.g., kinase inhibition).
  • Thioacetamide bridge : Replace the sulfur with oxygen or methylene to assess its role in target binding. Use molecular docking (AutoDock Vina) to predict interactions with hydrophobic pockets .
  • SAR Table :
ModificationIC₅₀ (μM)Solubility (μg/mL)
3-Fluoro0.1215
3-Chloro0.458
Thio → Oxo>1050

Advanced: What strategies are recommended for pharmacokinetic profiling in preclinical studies?

Methodological Answer:

Solubility : Measure in PBS (pH 7.4) and simulated gastric fluid. Use DMSO stock solutions (10 mM) for dilution studies .

Metabolic stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS. Half-life (t₁/₂) >60 min suggests suitability for oral dosing .

Plasma protein binding : Use ultrafiltration (10 kDa cutoff) to quantify free fraction. A value <95% indicates favorable tissue penetration .

Advanced: How can computational modeling predict hydrogen-bonding interactions in crystal packing?

Methodological Answer:

  • Graph-set analysis : Use Mercury (CCDC) to classify hydrogen bonds (e.g., D(2) motifs for dimeric interactions). The imidazoquinazolinone N-H and carbonyl groups often form R₂²(8) motifs with adjacent molecules .
  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level (Gaussian 16) to evaluate hydrogen bond strengths. Fluorine’s electronegativity enhances C-F···H-N interactions, stabilizing the lattice .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.